ACETAMIDE,N-PIPERIDIN-4-YL-N-2-ALLYL-

Description

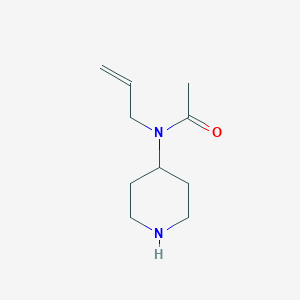

The compound “ACETAMIDE,N-PIPERIDIN-4-YL-N-2-ALLYL-” is a substituted acetamide featuring a piperidin-4-yl group and an allyl substituent. These analogs often serve as enzyme inhibitors (e.g., soluble epoxide hydrolase) or intermediates in medicinal chemistry .

Properties

CAS No. |

184683-32-7 |

|---|---|

Molecular Formula |

C10H18N2O |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

N-piperidin-4-yl-N-prop-2-enylacetamide |

InChI |

InChI=1S/C10H18N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h3,10-11H,1,4-8H2,2H3 |

InChI Key |

JXSSHZPSGOYFFT-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CC=C)C1CCNCC1 |

Canonical SMILES |

CC(=O)N(CC=C)C1CCNCC1 |

Synonyms |

Acetamide, N-4-piperidinyl-N-2-propenyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(4-piperidinyl)acetamide typically involves the reaction of allylamine with 4-piperidone, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process can be summarized as follows:

Reaction of Allylamine with 4-Piperidone: This step forms an intermediate compound.

Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield N-Allyl-N-(4-piperidinyl)acetamide.

Industrial Production Methods

Industrial production methods for N-Allyl-N-(4-piperidinyl)acetamide may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(4-piperidinyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Substitution: N-Allyl-N-(4-piperidinyl)acetamide can participate in nucleophilic substitution reactions, where the allyl or piperidinyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-Allyl-N-(4-piperidinyl)acetamide oxide.

Reduction: Formation of N-Allyl-N-(4-piperidinyl)ethanol.

Substitution: Formation of various substituted acetamides depending on the substituent used.

Scientific Research Applications

N-Allyl-N-(4-piperidinyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-N-(4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Acetamides

2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)acetamide (6b)

- Structure : Combines a piperidin-4-yl group with a sulfonyl substituent and a complex annulen ring.

- Synthesis : Synthesized via reaction with propane-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N), yielding 60% after column chromatography .

- Key Properties : Melting point 172–173°C; IR and NMR data confirm sulfonyl and annulen interactions.

- Comparison : Unlike the target compound, 6b lacks an allyl group but includes a bulky annulen system, which may enhance lipophilicity and steric hindrance.

N-(9-Chloro-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)-2-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide (6d)

Allyl-Containing Acetamides

2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

- Structure : Features an allyl group on a triazole ring and an ethoxyphenyl acetamide core.

- Key Properties : Molecular formula C₂₁H₂₄N₆O₂S; MDL number 328020-70-8 .

- Comparison : The allyl group here is part of a triazole ring system, differing from the direct N-allyl substitution in the target compound. This structural variation may influence hydrogen bonding and metabolic stability.

Pyridine-Based Acetamides

N-(5-Methyl-2-pyridyl)acetamide and N-(5-Nitro-2-pyridyl)acetamide

- Structure : Pyridine rings substituted with methyl or nitro groups.

- Key Properties : These derivatives highlight the role of electron-withdrawing (nitro) or electron-donating (methyl) groups on pyridine’s aromatic system .

- Comparison : Unlike the target compound’s piperidine ring, pyridine-based analogs exhibit distinct electronic profiles, affecting solubility and target binding.

Chlorinated Acetamides (Pesticide Derivatives)

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

- Structure : Simple chlorinated acetamide with an aryl group.

- Key Properties : Prioritized in pesticide transformation product studies due to structural stability .

- Comparison : The absence of a piperidine or allyl group limits direct comparison but underscores the acetamide backbone’s versatility in diverse applications.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Accessibility : Piperidine-acetamides like 6b and 6d are synthesized efficiently (50–60% yields) using sulfonyl chlorides and annulen precursors . Allyl-containing analogs may require specialized conditions to avoid polymerization.

- Biological Relevance : Sulfonyl and annulen groups in piperidine-acetamides enhance binding to hydrophobic enzyme pockets, while allyl groups could introduce reactive sites for covalent inhibition.

- Structural Trade-offs : Pyridine-based acetamides offer tunable electronic properties but lack the conformational flexibility of piperidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.